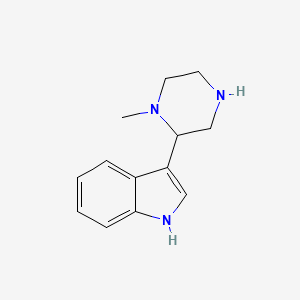
3-(1-methylpiperazin-2-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-methylpiperazin-2-yl)-1H-indole is a chemical compound known for its diverse applications in scientific research. It features an indole core, which is a common structural motif in many natural products and pharmaceuticals, and a piperazine ring, which is often found in compounds with biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methylpiperazin-2-yl)-1H-indole typically involves the reaction of 1-methylpiperazine with an indole derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often require a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-methylpiperazin-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield an indole-3-carboxylic acid derivative, while reduction could produce a 3-(1-methylpiperazin-2-yl)indoline.
Applications De Recherche Scientifique
3-(1-methylpiperazin-2-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-(1-methylpiperazin-2-yl)-1H-indole involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The indole core is known to interact with serotonin receptors, while the piperazine ring can enhance binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-phenylpiperazin-1-yl)pyrimidin-4-one: Known for its inhibitory activity towards glycogen synthase kinase-3β.
Quinoxaline derivatives: Exhibiting various pharmacological effects such as antifungal and antibacterial activities.
Fluorinated pyridines: Used in the synthesis of antiviral compounds.
Uniqueness
3-(1-methylpiperazin-2-yl)-1H-indole is unique due to its dual functional groups, which allow it to participate in a variety of chemical reactions and biological interactions. This versatility makes it a valuable compound in multiple fields of research.
Propriétés
Formule moléculaire |
C13H17N3 |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
3-(1-methylpiperazin-2-yl)-1H-indole |
InChI |
InChI=1S/C13H17N3/c1-16-7-6-14-9-13(16)11-8-15-12-5-3-2-4-10(11)12/h2-5,8,13-15H,6-7,9H2,1H3 |
Clé InChI |
GAVIQYXZAWSPAS-UHFFFAOYSA-N |
SMILES canonique |
CN1CCNCC1C2=CNC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




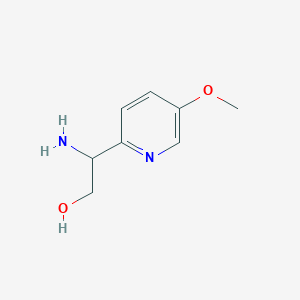
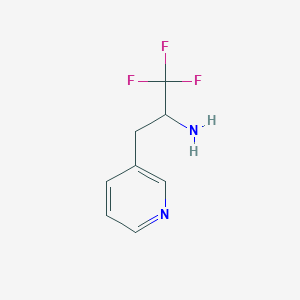
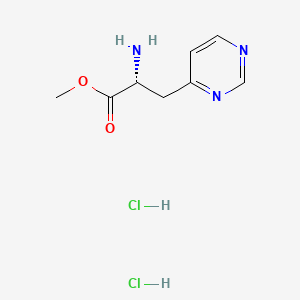
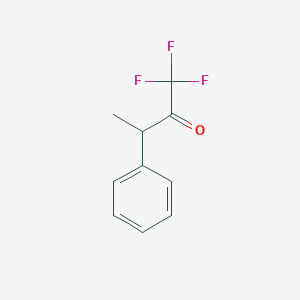
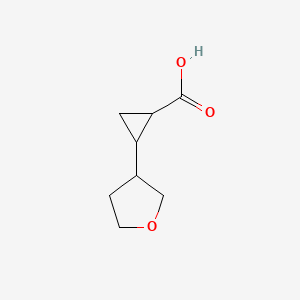



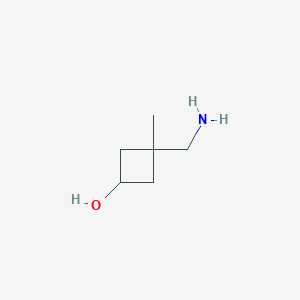

![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol](/img/structure/B13605117.png)
![7-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,7-diazaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13605132.png)
